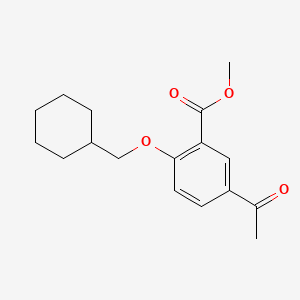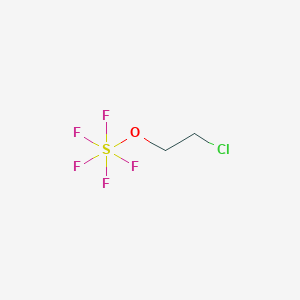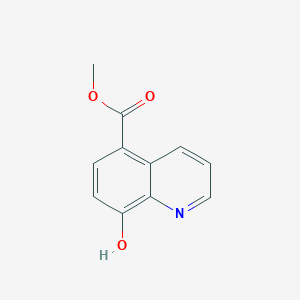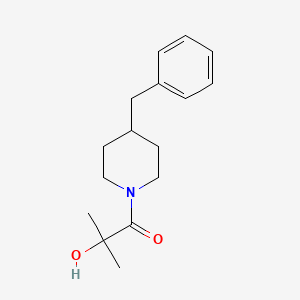
1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one
Overview
Description
The compound “1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a benzyl group attached to the piperidine ring, a hydroxy group, and a methyl group attached to a propanone backbone .
Scientific Research Applications
1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one has a broad range of applications in the scientific research field. It has been used as a model compound for studying the effects of various small molecules on biological systems, and has been used in a variety of research applications, including drug design, protein engineering, and enzyme inhibition. This compound has also been used in laboratory experiments to study the effects of various small molecules on cellular metabolism, as well as to study the effects of various drugs on the human body.
Mechanism of Action
1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one is thought to act as an antagonist of the muscarinic receptor, blocking the binding of acetylcholine to the receptor. It is also thought to act as an antagonist of the nicotinic receptor, blocking the binding of nicotine to the receptor. Additionally, this compound is thought to act as an agonist of the serotonin receptor, activating the receptor and increasing serotonin levels in the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, and to be effective in treating depression and anxiety. Additionally, this compound has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one in laboratory experiments is its low cost and availability. Additionally, this compound is relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. This compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound can be toxic in high concentrations, making it important to use it in appropriately dilute concentrations.
Future Directions
There are a variety of potential future directions for the use of 1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one in scientific research. This compound could be used in the development of new drugs, as it has been found to have a variety of biochemical and physiological effects. Additionally, this compound could be used in the development of new enzymes, as it has been found to have an inhibitory effect on the enzyme acetylcholinesterase. This compound could also be used in the development of new treatments for depression and anxiety, as it has been found to be effective in treating these conditions. Finally, this compound could be used in the development of new diagnostic tools, as it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-hydroxy-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,19)15(18)17-10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7,14,19H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZFREJVUWIFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



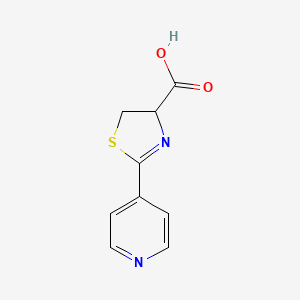
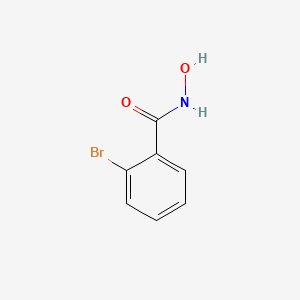
![[(Z)-4-Oxopent-2-en-2-yl]oxythallium](/img/structure/B3120085.png)
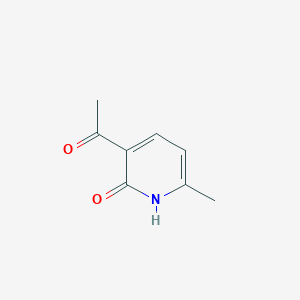
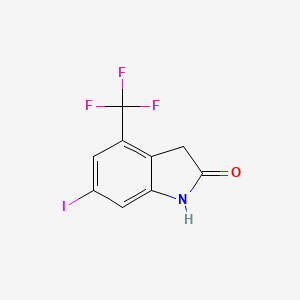
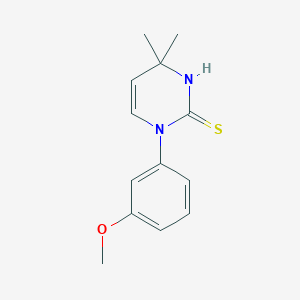

![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)


![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)
